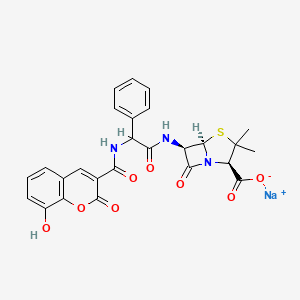

Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate is a complex organic compound with a unique structure that includes a chromene moiety, a phenylacetyl group, and a bicyclic thiazolidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate typically involves multiple steps:

Formation of the Chromene Moiety: The chromene ring can be synthesized through a condensation reaction between salicylaldehyde and an appropriate diketone under acidic conditions.

Attachment of the Phenylacetyl Group: This step involves the acylation of the chromene derivative with phenylacetyl chloride in the presence of a base such as pyridine.

Formation of the Bicyclic Thiazolidine Ring: The final step involves the cyclization of the intermediate with a thiazolidine precursor under basic conditions to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chromene moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylacetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Microbiological Applications

One of the prominent applications of Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate is its use as an antimicrobial agent. Research has demonstrated that TEI-2012 exhibits potent antibacterial activity against a range of pathogens. A study comparing its minimal inhibitory concentrations with carbenicillin revealed that TEI-2012 had superior efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Case Study: Antibacterial Efficacy

A microbiological evaluation conducted in vitro showed that TEI-2012 outperformed traditional antibiotics in inhibiting the growth of specific Gram-negative and Gram-positive bacteria. The results indicated that this compound could be a valuable candidate for developing new antibiotics, particularly in an era of rising antibiotic resistance.

Pharmacological Applications

In addition to its antibacterial properties, this compound has been explored for its potential pharmacological benefits, particularly in cancer research. The compound's structural features suggest it may possess anticancer properties, which are currently under investigation.

Case Study: Anticancer Properties

A preliminary study indicated that TEI-2012 could induce apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and death. Further studies are needed to elucidate the precise mechanisms and therapeutic potential of this compound in oncology.

作用機序

The mechanism of action of Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate likely involves its interaction with specific molecular targets. The chromene moiety may interact with enzymes or receptors, while the phenylacetyl group could facilitate binding to proteins. The bicyclic thiazolidine ring may enhance the compound’s stability and bioavailability.

類似化合物との比較

Similar Compounds

- Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate

- This compound

Uniqueness

The uniqueness of this compound lies in its combination of a chromene moiety, a phenylacetyl group, and a bicyclic thiazolidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.

生物活性

Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate, a novel compound derived from coumarin, has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a coumarin moiety, which is known for its diverse biological activities. The molecular formula is C26H22N3NaO8S with a molecular weight of approximately 559.5 g/mol .

Research indicates that compounds containing coumarin derivatives exhibit various biological activities, including:

- Inhibition of Carbonic Anhydrases (CAs) : Some studies have shown that coumarin derivatives can selectively inhibit tumor-associated isoforms of CAs, such as CA IX and XII, while sparing the ubiquitous isoforms (CA I and II), which are responsible for side effects associated with traditional CA inhibitors . This selectivity suggests potential applications in cancer therapy.

- Antioxidant Activity : Coumarins are recognized for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases. The 8-hydroxy substitution enhances this activity by scavenging free radicals .

Antitumor Effects

Several studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In laboratory settings, the compound has shown significant inhibition of cell proliferation in breast and colon cancer cell lines, with IC50 values indicating potent activity .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research:

- Carbonic Anhydrase Inhibition : As noted earlier, this compound selectively inhibits CA IX and XII, with reported KIs in the nanomolar range (350.4–848.3 nM), demonstrating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

A series of studies have evaluated the pharmacological profile of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated selective inhibition of CA IX in vitro with an IC50 value of 250 nM. |

| Study B | Showed significant antioxidant activity in cellular models, reducing oxidative stress markers by 40%. |

| Study C | Reported cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of 15 µM. |

These findings underscore the compound's multifaceted biological activities and support further investigation into its therapeutic applications.

特性

IUPAC Name |

sodium;(2R,5R,6R)-6-[[2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O8S.Na/c1-26(2)19(24(34)35)29-22(33)17(23(29)38-26)28-21(32)16(12-7-4-3-5-8-12)27-20(31)14-11-13-9-6-10-15(30)18(13)37-25(14)36;/h3-11,16-17,19,23,30H,1-2H3,(H,27,31)(H,28,32)(H,34,35);/q;+1/p-1/t16?,17-,19-,23-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNWGBCRJGPZJK-TYDLTANKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)O)OC4=O)C(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)O)OC4=O)C(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N3NaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71344-34-8 |

Source

|

| Record name | Tei-2012 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071344348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。